2-(3-Hydroxypiperidin-1-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-6-2-1-3-8(4-6)5-7(10)11/h6,9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWNVXIYNYGOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300110 | |
| Record name | 3-Hydroxy-1-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-95-7 | |
| Record name | 3-Hydroxy-1-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-1-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Strategic Approaches
A retrosynthetic analysis of 2-(3-Hydroxypiperidin-1-yl)acetic acid reveals several logical bond disconnections that lead to simpler and more readily available starting materials. The primary disconnection strategies focus on the C-N bond of the acetic acid side chain and the formation of the core piperidine (B6355638) ring.
A key retrosynthetic disconnection breaks the bond between the piperidine nitrogen and the acetic acid side chain. This leads to two primary synthons: the 3-hydroxypiperidine (B146073) ring and a two-carbon unit representing the acetic acid moiety, such as a haloacetic acid derivative. This approach is often the most direct and is commonly employed in the synthesis of N-substituted piperidines. wikipedia.org
Further deconstruction of the 3-hydroxypiperidine synthon can be envisioned through several pathways. One common approach involves the reduction of a piperidin-3-one (B1582230) precursor. nih.gov Alternatively, the piperidine ring can be formed through the cyclization of a linear amino alcohol derivative.
Figure 1: Retrosynthetic Analysis of this compound
Asymmetric Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound hinges on the stereocontrolled synthesis of its core component, the 3-hydroxypiperidine ring. The presence of the stereocenter at the C3 position necessitates the use of asymmetric strategies to obtain specific stereoisomers.
Chiral Auxiliaries and Catalytic Approaches
Asymmetric synthesis of the 3-hydroxypiperidine scaffold can be achieved through various strategies, including the use of chiral auxiliaries and catalytic methods. Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. mdpi.com These auxiliaries are often employed in the early stages of drug development due to their reliability and versatility. mdpi.com For instance, (R)-Piperidin-3-ol itself can be used as a chiral auxiliary for synthesizing α-hydroxy aldehydes. nih.gov
Catalytic approaches offer a more atom-economical route. Chemo-enzymatic and multi-enzymatic methods are particularly powerful for creating substituted piperidines. fishersci.fi A prominent strategy for producing chiral 3-hydroxypiperidine involves the asymmetric reduction of a corresponding ketone precursor, such as N-Boc-3-piperidone. mdpi.com This transformation is often accomplished with high enantioselectivity using ketoreductases (KREDs) or other aldo-keto reductases. mdpi.comresearchgate.net These biocatalytic reductions can achieve high conversions and excellent optical purity, often exceeding 99%. mdpi.com To regenerate the necessary cofactor (e.g., NADP+), these reductase systems are frequently coupled with a secondary enzyme like glucose dehydrogenase (GDH). mdpi.com
In addition to biocatalysis, organometallic catalysts are used. For example, a rhodium-catalyzed asymmetric carbometalation provides a pathway to enantioenriched 3-substituted piperidines from pyridine (B92270) derivatives. sciforum.net
Diastereoselective and Enantioselective Methodologies for 3-Hydroxypiperidine Stereoisomers
Achieving control over the stereochemistry at the C3 position of the piperidine ring is crucial. Biocatalytic ketone reduction represents a highly effective method for this purpose. google.com Research has identified specific carbonyl reductases, such as HeCR and DbCR, that exhibit distinct stereoselectivity. google.comsigmaaldrich.comnih.gov By reducing a 3-substituted-4-oxopiperidine precursor, these enzymes can generate different stereoisomers of 3-substituted-4-hydroxypiperidines with exceptional catalytic performance, often yielding greater than 99% enantiomeric excess (ee) and high conversion rates. google.comsigmaaldrich.comnih.gov
The choice of enzyme dictates the stereochemical outcome. For example, in the reduction of N-Boc-3-piperidone, co-expression of a specific ketoreductase and glucose dehydrogenase in E. coli has been optimized to produce (S)-N-Boc-3-hydroxypiperidine with over 99% conversion and greater than 99% optical purity. mdpi.com The table below summarizes findings from enzymatic reductions of piperidine precursors.
| Enzyme System | Substrate | Product | Conversion (%) | Optical Purity (ee %) | Reference |
|---|---|---|---|---|---|
| Ketoreductase (ChKRED03) & GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99 | >99 | mdpi.com |
| Carbonyl Reductase (HeCR) | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3R,4S)- and (3S,4S)- stereoisomers | >99 | >99 | google.comsigmaaldrich.com |
| Carbonyl Reductase (DbCR) | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3R,4R)- and (3S,4R)- stereoisomers | >99 | >99 | google.comsigmaaldrich.com |
| Aldo-keto reductase (AKR-43) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | High | High | researchgate.net |
| E. coli expressing KRED and GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | 99.3 | 100 | mdpi.comrsc.org |
Stereoisomer Separation and Purity Assessment
Following asymmetric synthesis, the separation of resulting stereoisomers and the assessment of their purity are critical steps. Simple column chromatography is often sufficient to separate diastereomers, such as the cis and trans isomers of 3-substituted-4-hydroxypiperidines produced via enzymatic reduction. sigmaaldrich.comnih.gov For more challenging separations or for analytical purposes, flash chromatography can be employed. fishersci.com
The assessment of enantiomeric excess (ee), a measure of chiral purity, is typically performed using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase. mdpi.comfishersci.com This analytical technique can resolve enantiomers, allowing for their quantification and the determination of optical purity. mdpi.com For instance, HPLC analysis confirmed an enantiomeric ratio of 99:1 (98% ee) in a diastereoselective Boekelheide rearrangement. nih.gov
An alternative to chromatographic separation of enantiomers is the use of a chiral resolving agent. This classical method involves reacting the racemic mixture (e.g., 3-hydroxypiperidine) with a pure chiral acid, such as D-pyroglutamic acid. google.com This reaction forms two diastereomeric salts, which, having different physical properties, can be separated by crystallization. google.com After separation, the desired enantiomer is liberated from its salt.
Derivatization and Functionalization of this compound
The bifunctional nature of this compound, possessing both a secondary alcohol and a carboxylic acid, allows for a range of derivatization reactions at these sites.
Esterification and Amidation Reactions
The carboxylic acid moiety is a prime site for modification through esterification and amidation.
Esterification: Esters can be synthesized from the carboxylic acid group through various methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. mdpi.com More contemporary and milder methods can also be employed. For example, reacting the acid with an alcohol in the presence of a dried Dowex H+ cation-exchange resin and sodium iodide (NaI) provides an effective and environmentally friendly route to esters. acgpubs.org The synthesis of hydroxyalkyl esters of similar hydroxyphenylacetic acids has been achieved in good to excellent yields by reacting the acid with an excess of a diol, which serves as both reactant and solvent, in the presence of catalytic sulfuric acid. mdpi.com
Amidation: The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. A common one-pot method involves using thionyl chloride (SOCl₂) to convert the acid to an intermediate acyl chloride, which then readily reacts with an amine to form the corresponding amide with high yield. rsc.org Alternatively, various coupling reagents, such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of an additive like DMAP (4-dimethylaminopyridine), can facilitate the direct formation of an amide bond between the carboxylic acid and an amine. libretexts.org
Modification of the Piperidine Nitrogen (N-Alkylation, N-Acylation)
The piperidine nitrogen in the final product, this compound, is a tertiary amine.
N-Alkylation: As a tertiary amine, the piperidine nitrogen can undergo N-alkylation when treated with an alkylating agent like an alkyl halide. This reaction leads to the formation of a quaternary ammonium (B1175870) salt. nih.gov For example, reacting a tertiary amine with bromoethane (B45996) results in a tetra-substituted ammonium bromide. nih.gov This quaternization would introduce a positive charge on the nitrogen atom of the piperidine ring.
N-Acylation: Direct N-acylation of the tertiary nitrogen in the final product is not feasible. However, N-acylation is a critical step in the synthesis of the parent 3-hydroxypiperidine scaffold. The secondary amine of 3-hydroxypiperidine is often protected by an acyl group, most commonly a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. google.comgoogle.com This N-acylated intermediate, (S)-N-Boc-3-hydroxypiperidine, is a key building block for many synthetic routes. mdpi.comgoogle.com Subsequent alkylation of the protected piperidine nitrogen with an ethyl bromoacetate (B1195939) equivalent, followed by deprotection, would yield the target molecule.
Transformations of the Hydroxyl Group (e.g., Etherification, Oxidation)
The secondary hydroxyl group at the C-3 position of the piperidine ring in this compound is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives with potentially altered physicochemical and biological properties. Two key transformations of this group are etherification and oxidation.
Etherification
The conversion of the hydroxyl group to an ether is a common strategy to modify a molecule's lipophilicity and hydrogen bonding capacity. The Williamson ether synthesis is a classical and widely applicable method for this transformation. chem-station.comwikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkylating agent. wikipedia.orgmasterorganicchemistry.com
For a substrate like the ethyl ester of this compound, the synthesis of an ether derivative would typically involve two main steps. First, the hydroxyl group is deprotonated with a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a common choice for this deprotonation as it forms hydrogen gas as a benign byproduct. youtube.com The resulting alkoxide is a potent nucleophile. The second step is the reaction of this alkoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfonate (e.g., tosylate, mesylate). chem-station.com The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the SN2 pathway. chem-station.com
A representative reaction scheme is shown below:
Scheme 1: General representation of the Williamson ether synthesis on ethyl 2-(3-hydroxypiperidin-1-yl)acetate.
It is important to note that for the Williamson ether synthesis to be efficient, the alkylating agent should ideally be a primary or methyl halide to minimize competing elimination reactions. chem-station.commasterorganicchemistry.com
Oxidation
Oxidation of the secondary alcohol in this compound or its ester derivatives would yield the corresponding ketone, 2-(3-oxopiperidin-1-yl)acetic acid. This transformation introduces a carbonyl group, which can serve as a handle for further synthetic manipulations, such as reductive amination or aldol-type reactions. Several mild oxidation methods are available that are compatible with the other functional groups present in the molecule.
The Swern oxidation is a well-established method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (Hünig's base). wikipedia.orgyoutube.comorgsyn.org The reaction is typically performed at low temperatures (e.g., -78 °C) to ensure the stability of the reactive intermediates. youtube.com A key advantage of the Swern oxidation is its tolerance of a wide range of functional groups. wikipedia.org
The Dess-Martin oxidation , employing the Dess-Martin periodinane (DMP), is another mild and highly selective method for oxidizing alcohols to aldehydes and ketones. wikipedia.orgwikipedia.orgorganic-chemistry.orgpitt.edu This reaction is often carried out at room temperature in chlorinated solvents like dichloromethane. wikipedia.orgorganic-chemistry.org The Dess-Martin oxidation is known for its high yields, short reaction times, and simple workup procedures. wikipedia.orgwikipedia.org It also avoids the use of toxic heavy metals like chromium. wikipedia.org
Below is a general scheme for the oxidation of ethyl 2-(3-hydroxypiperidin-1-yl)acetate:
Scheme 2: General representation of the oxidation of ethyl 2-(3-hydroxypiperidin-1-yl)acetate to the corresponding ketone.
Regioselective Functionalization Strategies
Achieving regioselective functionalization of the piperidine ring is crucial for the synthesis of specific isomers with desired biological activities. Direct functionalization of the C-3 position of the piperidine ring can be challenging due to electronic effects. The nitrogen atom has an inductively electron-withdrawing effect, which deactivates the adjacent C-2 and C-6 positions, as well as the C-3 and C-5 positions to a lesser extent, towards electrophilic attack.
One advanced strategy to achieve functionalization at the C-3 and C-4 positions involves the generation of a highly reactive 3,4-piperidyne intermediate. masterorganicchemistry.com This strained intermediate can be generated from a suitable precursor and subsequently trapped with various nucleophiles or cycloaddition partners to introduce functionality at these positions in a regioselective manner. masterorganicchemistry.com The regioselectivity of the trapping reaction can often be predicted and explained by the distortion/interaction model. masterorganicchemistry.com
Another approach to access 3-substituted piperidines is through a biosynthetically inspired three-component vinylogous Mannich reaction . organic-chemistry.org This method allows for the assembly of multi-substituted chiral piperidines from simpler starting materials, providing a versatile route to complex piperidine alkaloids and their analogues. organic-chemistry.org
For the synthesis of 3-substituted-4-hydroxypiperidines, a common strategy involves the reduction of a 3-substituted-4-oxopiperidine precursor. youtube.commdpi.com The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions. mdpi.com
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing chiral piperidine derivatives, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.
The asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for various pharmaceuticals, has been extensively studied using biocatalytic methods. chem-station.comyoutube.comwikipedia.orgwikipedia.orgmdpi.comgoogle.com This transformation is typically achieved through the asymmetric reduction of N-Boc-3-piperidone. Ketoreductases (KREDs) are a class of enzymes that can catalyze this reduction with high enantioselectivity. chem-station.comyoutube.commdpi.com
To drive the reaction and regenerate the required cofactor (typically NADPH or NADH), a coenzyme regeneration system is often employed. chem-station.com This can be achieved by using a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a co-substrate like glucose. chem-station.comwikipedia.org Alternatively, a substrate-coupled system can be used where the ketoreductase itself catalyzes the oxidation of a co-substrate like isopropanol. mdpi.com
The use of whole-cell biocatalysts, where the enzymes are used within the microbial cells that produce them, offers several advantages. wikipedia.orgwikipedia.org It eliminates the need for costly and time-consuming enzyme purification. Furthermore, the cells can be engineered to co-express both the ketoreductase and the cofactor regenerating enzyme, creating a self-sufficient catalytic system. chem-station.comwikipedia.org These biocatalytic processes are often run in aqueous media under mild conditions, further enhancing their green credentials. youtube.comwikipedia.org
For instance, research has demonstrated the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using recombinant E. coli cells co-expressing a ketoreductase and a glucose dehydrogenase, achieving high conversions and excellent enantiomeric excess. chem-station.comwikipedia.org
Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, while coupling constants (J) reveal the number of neighboring protons.
For 2-(3-Hydroxypiperidin-1-yl)acetic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methylene (B1212753) group of the acetic acid moiety, and the hydroxyl group. The protons adjacent to the nitrogen and oxygen atoms would appear at lower fields (higher ppm values) due to the deshielding effect of these electronegative atoms. The splitting patterns of these signals, arising from spin-spin coupling, would provide information about the connectivity of the protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H on -OH | ~3.5-4.5 | br s | - |
| H on C3 | ~3.8-4.2 | m | - |
| H on C2 (axial) | ~2.8-3.2 | m | - |
| H on C2 (equatorial) | ~2.6-3.0 | m | - |
| H on C6 (axial) | ~2.9-3.3 | m | - |
| H on C6 (equatorial) | ~2.7-3.1 | m | - |
| H on C4 (axial) | ~1.8-2.2 | m | - |
| H on C4 (equatorial) | ~1.6-2.0 | m | - |
| H on C5 (axial) | ~1.7-2.1 | m | - |
| H on C5 (equatorial) | ~1.5-1.9 | m | - |
| H on -CH₂-COOH | ~3.2-3.6 | s | - |
| H on -COOH | ~10-12 | br s | - |
Note: This is a predicted data table. Actual experimental values may vary based on solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment.
In the ¹³C NMR spectrum of this compound, separate signals would be expected for the seven carbon atoms. The carbonyl carbon of the carboxylic acid would appear significantly downfield (170-180 ppm). The carbons bonded to the nitrogen and oxygen atoms would also be deshielded and appear at lower fields compared to the other piperidine ring carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~170-175 |
| C3 (CH-OH) | ~65-70 |
| C2 (CH₂-N) | ~55-60 |
| C6 (CH₂-N) | ~50-55 |
| -CH₂-COOH | ~58-63 |
| C4 (CH₂) | ~25-30 |
| C5 (CH₂) | ~20-25 |
Note: This is a predicted data table. Actual experimental values may vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the detailed structure and stereochemistry of a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). This would allow for the tracing of the proton connectivity within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals. synblock.com
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This technique is invaluable for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl group on the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₁₃NO₃), HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the theoretically calculated mass.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 160.0968 |
| [M+Na]⁺ | 182.0787 |
Note: This is a predicted data table based on the molecular formula C₇H₁₃NO₃.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. The observation of these ions allows for the confident determination of the molecular weight of the compound. Further fragmentation of the molecular ion (MS/MS) can be induced to provide structural information. Expected fragmentation pathways would involve the loss of water (H₂O) from the hydroxyl group, the loss of the carboxylic acid group (COOH), and cleavage of the piperidine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis of this compound by IR spectroscopy is expected to reveal characteristic absorption bands corresponding to its constituent hydroxyl, carboxylic acid, and tertiary amine groups.
The presence of a carboxylic acid is typically confirmed by a very broad absorption band for the O-H stretch, which can span from 3300 to 2500 cm⁻¹. orgchemboulder.com This broadness is a result of extensive hydrogen bonding between molecules, often forming dimers in the solid state or in concentrated solutions. orgchemboulder.comspectroscopyonline.com Superimposed on this broad O-H band would be the sharper C-H stretching absorptions of the piperidine ring's methylene groups. orgchemboulder.com
Another key indicator is the strong, sharp absorption from the carbonyl (C=O) group stretch of the carboxylic acid, which typically appears in the 1760-1690 cm⁻¹ region. orgchemboulder.com The presence of the secondary alcohol is identified by its own O-H stretching band, usually found around 3500-3200 cm⁻¹, and a C-O stretching band. Additional significant peaks include the C-O stretch of the carboxylic acid and the C-N stretch of the tertiary amine. orgchemboulder.comspectroscopyonline.com
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad |
| Alcohol | O-H Stretch | 3500 - 3200 | Broad |
| Alkane (Piperidine Ring) | C-H Stretch | 2950 - 2850 | Medium to Strong, Sharp |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Alcohol | C-O Stretch | 1260 - 1000 | Medium to Strong |
| Tertiary Amine | C-N Stretch | 1250 - 1020 | Weak to Medium |
This table presents generalized data based on established IR spectroscopy principles for the indicated functional groups. orgchemboulder.comspectroscopyonline.com
Chromatographic Methods for Purity and Separation in Research Contexts
Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the compound's physicochemical properties, particularly its high polarity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. However, the compound's high polarity and zwitterionic nature present challenges for traditional reversed-phase (RP) chromatography, where such compounds often exhibit poor retention on standard C18 columns. sielc.comfishersci.com
To overcome this, specialized HPLC methods are employed. One approach is to use RP columns designed for highly aqueous mobile phases, such as those with polar end-capping or embedded polar groups, which resist the "phase collapse" that can occur with low organic solvent concentrations. hplc.eu The mobile phase typically consists of a buffer, like ammonium (B1175870) formate (B1220265) or ammonium acetate, to control pH and ensure consistent ionization, mixed with an organic modifier such as acetonitrile (B52724) or methanol. chromatographyonline.com An alternative technique is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for retaining and separating very polar compounds. chromatographyonline.com Detection can be achieved using UV detectors at low wavelengths or, for greater sensitivity and structural confirmation, mass spectrometry (MS). fishersci.com
Table 3: Representative HPLC Conditions for Polar Analyte Analysis
| Parameter | Description |
|---|---|
| Column | Polar-endcapped C18, "Aqueous" C18, or HILIC column |
| Mobile Phase A | Water with buffer (e.g., 10 mM Ammonium Formate, pH adjusted) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient elution, starting with a high percentage of Mobile Phase A |
| Flow Rate | Typically 0.2 - 1.0 mL/min |
| Detector | Mass Spectrometer (MS) or UV Detector (e.g., at ~200-210 nm) |
This table provides a general framework for developing an HPLC method suitable for polar compounds like this compound. chromatographyonline.com
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound is non-volatile and thermally labile due to its polar hydroxyl and carboxylic acid functional groups, which would cause it to decompose in the hot GC injector port rather than vaporize. sigmaaldrich.comnih.gov
Therefore, chemical derivatization is a mandatory prerequisite for GC analysis. This process converts the polar functional groups into more volatile and thermally stable moieties. thermofisher.com A common strategy for compounds with active hydrogens, like amino acids, is silylation. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert both the -OH and -COOH groups into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comthermofisher.com An alternative is a two-step acylation/esterification process. nih.govnih.gov Once derivatized, the compound can be readily separated and analyzed on a standard low-to-mid polarity capillary column.
Table 4: Example Workflow for GC Analysis via Derivatization
| Step | Procedure | Purpose |
|---|---|---|
| 1. Derivatization | Reaction of the dry sample with a silylating agent (e.g., MSTFA) in a suitable solvent (e.g., acetonitrile) with heating. thermofisher.com | To increase volatility and thermal stability by converting -OH and -COOH to silyl (B83357) ethers/esters. sigmaaldrich.com |
| 2. GC Separation | Injection of the derivatized sample onto a GC system. | To separate the analyte from by-products and other impurities. |
| Column | Low-polarity capillary column (e.g., 5% phenyl methylpolysiloxane). thermofisher.com | Provides separation based on boiling point and polarity of the derivatives. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | For quantitation (FID) or identification and quantitation (MS). |
This table outlines a typical derivatization and analysis sequence required for the GC analysis of polar, non-volatile compounds. sigmaaldrich.comthermofisher.comnih.gov
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized geometry, electronic structure, and predicted spectroscopic features of the molecule in a static, time-independent manner.
The structure of 2-(3-Hydroxypiperidin-1-yl)acetic acid is characterized by a piperidine (B6355638) ring, a hydroxyl group at the 3-position, and an acetic acid substituent on the nitrogen atom. The piperidine ring is known to adopt a stable chair conformation. nih.govresearchgate.net The primary conformational variability arises from the orientation of the substituents.
The key conformational isomers to consider are:
Ring Conformation : The piperidine ring exists predominantly in a chair form, which is significantly more stable than boat or twist-boat conformations.
Hydroxyl Group Orientation : The hydroxyl (-OH) group at the C3 position can be in either an axial or equatorial position. For substituted piperidines, the equatorial position is generally favored to minimize steric hindrance. nih.gov
Acetic Acid Side Chain Orientation : The N-acetic acid substituent also has conformational freedom. The bond between the nitrogen and the acetic acid group can orient the substituent in a pseudo-axial or pseudo-equatorial position.
Quantum mechanics calculations on similar substituted piperidines suggest that the most stable conformer would have the 3-hydroxy group in the equatorial position to avoid 1,3-diaxial interactions. nih.gov The large acetic acid group on the nitrogen would also strongly prefer an equatorial orientation. Therefore, the global minimum energy structure is predicted to be the chair conformer with both the 3-hydroxyl group and the N-acetic acid group in equatorial positions.
Table 1: Predicted Relative Stability of this compound Conformers Relative energy (ΔE) values are illustrative and based on typical energy differences found in substituted piperidines. Lower values indicate greater stability.
| Piperidine Ring Conformation | 3-OH Position | N-CH₂COOH Position | Predicted Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
| Chair | Equatorial | Equatorial | 0.0 | High |
| Chair | Axial | Equatorial | > 1.0 | Moderate |
| Chair | Equatorial | Axial | > 2.0 | Low |
| Chair | Axial | Axial | > 3.0 | Very Low |
| Twist-Boat | - | - | > 5.0 | Negligible |
The electronic properties of a molecule are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.
HOMO-LUMO Analysis : For this compound, the HOMO is expected to be localized primarily on the regions with the highest electron density, specifically the lone pairs of the tertiary amine nitrogen and the hydroxyl oxygen. The LUMO is anticipated to be an antibonding orbital (π*) associated with the carbonyl group (C=O) of the carboxylic acid. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. DFT calculations on simple piperidines suggest a significant HOMO-LUMO gap, indicating good kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) : The MEP is a visual representation of the charge distribution around a molecule and is used to predict how it will interact with other charged species. nih.gov For this compound, the MEP would show negative potential (electron-rich regions, typically colored red or yellow) concentrated around the oxygen atoms of the hydroxyl and carboxylic acid groups, as well as the nitrogen atom. These sites are susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions, typically colored blue) would be located around the acidic proton of the carboxyl group and the hydrogen of the hydroxyl group, indicating sites for nucleophilic attack. nih.gov
DFT calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with a useful degree of accuracy. nih.govnrel.gov
NMR Spectroscopy : By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. nih.gov While an actual calculation has not been performed, the expected chemical shifts can be estimated. The protons on the carbon bearing the hydroxyl group (CH-OH) and the protons on the methylene (B1212753) group of the acetic acid moiety (N-CH₂-COOH) would likely appear as the most downfield signals among the aliphatic protons due to the deshielding effect of the adjacent heteroatoms. The carboxylic acid proton would be a singlet at a much higher chemical shift (>10 ppm). In the ¹³C NMR spectrum, the carbonyl carbon of the acid would have the largest chemical shift, followed by the carbons directly bonded to the nitrogen and oxygen atoms.
Table 2: Estimated ¹³C NMR Chemical Shift Ranges These are estimated ranges based on standard values for similar functional groups.
| Carbon Atom | Estimated Chemical Shift (ppm) |
| Carbonyl (C=O) | 170-180 |
| C3 (C-OH) | 65-75 |
| C2, C6 (N-C) | 50-60 |
| C4, C5 | 20-35 |
| Methylene (N-CH₂) | 55-65 |
Molecular Dynamics Simulations
While quantum calculations provide a static picture, molecular dynamics (MD) simulations model the atomistic behavior of the molecule over time, offering insights into its flexibility and interactions with a solvent. nih.gov
MD simulations can reveal the dynamic nature of the molecule's conformations. An MD trajectory would show the piperidine ring vibrating in its stable chair conformation. chemrxiv.org More energetic events, such as ring-flipping to an alternative chair form (where axial and equatorial substituents switch), could be observed, and the energy barrier for this process could be calculated. The simulation would also capture the rotation around the N-C and C-C single bonds of the side chain, showing how the acetic acid group samples different spatial orientations relative to the ring. The stability of various conformers can be assessed by analyzing their population throughout the simulation.
In an aqueous environment, MD simulations are particularly powerful for analyzing solvation.
Hydrogen Bonding : The hydroxyl and carboxylic acid groups are strong hydrogen bond donors and acceptors, while the tertiary amine nitrogen and carbonyl oxygen are hydrogen bond acceptors. MD simulations can quantify the number and lifetime of hydrogen bonds between the solute and surrounding water molecules. columbia.eduaps.org It is expected that a stable and well-ordered solvation shell would form around these polar groups.
Solvation Structure : The structure of the solvent around the molecule can be characterized using radial distribution functions (RDFs). The RDF for water oxygen atoms around the hydroxyl hydrogen, for instance, would show a sharp peak at a distance corresponding to the hydrogen bond length (~1.8-2.0 Å), indicating a highly structured first solvation shell. mdpi.com Analysis of these simulations reveals how the molecule perturbs the local water structure and the dynamics of water molecules within its hydration shells. researchgate.netnih.gov
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. youtube.com This method is instrumental in understanding the binding mechanism and predicting the affinity of a ligand for a biological target.
Based on the structural similarity of the piperidine moiety to known neuromodulators, the GABA-A receptor was selected as a primary hypothetical target for this compound. The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in the central nervous system. nih.govnih.gov Molecular docking simulations were theoretically performed to predict the binding mode of this compound within the benzodiazepine (B76468) binding site of the α1β2γ2 subtype of the GABA-A receptor. nih.govyoutube.com
The predicted binding pose suggests that the compound orients itself within the binding pocket to form several key interactions with the surrounding amino acid residues. The carboxylate group of the acetic acid moiety is predicted to form a salt bridge with a positively charged residue, such as a lysine (B10760008) or arginine, which is a common interaction for acidic ligands. mdpi.com The hydroxyl group on the piperidine ring is positioned to act as a hydrogen bond donor or acceptor with nearby polar residues like serine or threonine. Furthermore, the piperidine ring itself is expected to engage in hydrophobic interactions with nonpolar residues within the binding site. nih.gov
Table 1: Predicted Interactions of this compound with GABA-A Receptor (α1β2γ2 subtype) Active Site Residues
| Interacting Residue (Hypothetical) | Interaction Type | Predicted Distance (Å) |
| Lysine (e.g., Lys154) | Salt Bridge | ~2.8 |
| Serine (e.g., Ser205) | Hydrogen Bond | ~3.1 |
| Threonine (e.g., Thr206) | Hydrogen Bond | ~3.3 |
| Tyrosine (e.g., Tyr159) | π-π Stacking | ~4.5 |
| Phenylalanine (e.g., Phe99) | Hydrophobic | ~3.9 |
Note: The specific residues and distances are illustrative and based on typical interactions observed in similar protein-ligand complexes.
The stability of the predicted ligand-protein complex is estimated through energetic analysis, which calculates the binding free energy. This energy is a sum of various components, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation energy. mdpi.com For the hypothetical complex of this compound and the GABA-A receptor, the predicted binding energy would be calculated using scoring functions within the docking software.
A favorable binding energy, typically in the range of -5 to -15 kcal/mol for small molecule inhibitors, would suggest a stable interaction. genome.jp The major contributions to this predicted affinity would likely arise from the strong electrostatic interaction of the carboxylate group and the hydrogen bonding of the hydroxyl group.
Table 2: Hypothetical Energetic Contribution of Key Interactions
| Interaction Type | Predicted Energy Contribution (kcal/mol) |
| Salt Bridge (Carboxylate) | -5 to -8 |
| Hydrogen Bond (Hydroxyl) | -2 to -4 |
| Hydrophobic Interactions (Piperidine Ring) | -1 to -3 |
| Total Predicted Binding Energy | -8 to -15 |
Note: These energy values are hypothetical and serve to illustrate the relative contributions of different interaction types.
In Silico Screening and Virtual Library Design
In silico screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. clinmedkaz.org This approach can be used to discover novel scaffolds or to optimize existing lead compounds.
For this compound, a virtual library could be designed by introducing chemical modifications at various positions to explore the structure-activity relationship (SAR). For instance, the hydroxyl group could be moved to different positions on the piperidine ring, or substituted with other functional groups. Similarly, the acetic acid side chain could be elongated or replaced with other acidic bioisosteres.
The screening of such a virtual library against the GABA-A receptor model would involve docking each derivative and ranking them based on their predicted binding affinities and interaction patterns. This process would help in identifying derivatives with potentially improved potency and selectivity.
QSAR (Quantitative Structure-Activity Relationship) Modeling Considerations
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govyoutube.com A QSAR model can then be used to predict the activity of new, untested compounds.
To develop a QSAR model for derivatives of this compound, a dataset of compounds with experimentally determined activities (e.g., IC50 values for GABA-A receptor modulation) would be required. tandfonline.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include:
2D descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological indices.
3D descriptors: Molecular shape indices, solvent-accessible surface area, and electrostatic potential.
Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation would be generated that correlates a selection of these descriptors with the biological activity. nih.govresearchgate.net The predictive power of the model would be rigorously validated using internal and external validation techniques. nih.gov Such a model would be invaluable for guiding the design of new derivatives with enhanced therapeutic potential.
Biological Activity and Mechanistic Investigations in Vitro and Non Human Models
Enzyme Inhibition Studies (Target-Specific)
There is currently no publicly available scientific literature or data from in vitro or non-human model studies that has investigated the inhibitory effects of 2-(3-Hydroxypiperidin-1-yl)acetic acid on hydrolase enzymes.
No research findings have been published detailing the modulatory activity of this compound on phosphorylase or transferase enzymes.
As there are no available studies on the interaction of this compound with any specific enzymes, there are consequently no mechanistic insights, such as binding kinetics or structural interaction models, to report.
Receptor Binding and Modulation Assays (In Vitro)
There is no available data from in vitro screening assays that has assessed the binding affinity or modulatory effects of this compound on any G-Protein Coupled Receptors.
No studies have been published in the scientific literature that investigate the potential for this compound to modulate the activity of ion channels.
Protein-Protein Interaction (PPI) Disruption Investigations
The potential for this compound to modulate protein-protein interactions (PPIs) has not been reported in the scientific literature. PPIs are fundamental to most cellular processes, making them attractive therapeutic targets. nih.govnih.gov
Cell-Free PPI Assays
No studies have been published that utilize cell-free assays to test the effect of this compound on any specific protein-protein interaction. Cell-free systems, such as those using purified proteins, are advantageous for identifying direct inhibitors of a PPI without the complexity of a cellular environment. nih.govnih.gov
Cell-Based PPI Inhibition Mechanisms (e.g., Wnt/β-catenin pathway)
There is no information regarding the impact of this compound on cell-based PPIs, including the Wnt/β-catenin signaling pathway. The Wnt/β-catenin pathway is a crucial signaling cascade that relies on a series of protein-protein interactions to regulate cell fate, proliferation, and migration. nih.govnih.gov Disruption of this pathway is implicated in various diseases, particularly cancer. nih.gov Investigation of a compound's effect on this pathway would typically involve cell-based assays that measure the levels and localization of key proteins like β-catenin. nih.gov
Cellular Pathway Perturbation Studies (In Vitro)
No in vitro studies have been published that describe the effects of this compound on key cellular signaling pathways, proliferation, or apoptosis.
Impact on Signal Transduction Cascades (e.g., PI3K/mTOR, NAD+ metabolism)
The effect of this compound on signal transduction cascades such as the PI3K/Akt/mTOR pathway or on NAD+ metabolism is unknown. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is common in cancer. nih.govmdpi.comtargetmol.com NAD+ is a critical coenzyme in cellular metabolism, and its homeostasis is vital for cellular function. nih.govnih.govmdpi.com Studies to determine a compound's impact would involve treating cells and measuring the phosphorylation status of key pathway proteins or the intracellular levels of NAD+.
Modulation of Cellular Proliferation and Apoptosis Mechanisms (e.g., in cancer cell lines)
There is no available data on the effects of this compound on the proliferation or apoptosis of any cell lines. Research in this area would typically involve treating various cancer cell lines with the compound and measuring cell viability, proliferation rates, and markers of apoptosis, such as caspase activation or DNA fragmentation. nih.govmdpi.comnih.govnih.gov
Effects on Oxidative Stress Markers and Antioxidant Activity in Cellular Systems
No studies were found that investigated the effects of this compound on oxidative stress markers or its potential antioxidant activity in cellular systems. Research on other piperidine (B6355638) derivatives has occasionally explored their antioxidant potential, but no direct or analogous data can be scientifically extrapolated to this specific compound.
Biochemical Pathway Investigations
Role in Carbon Metabolism and Metabolic Flux in Microbial Systems
There is no available research on the role of this compound in the carbon metabolism or metabolic flux of any microbial systems. Metabolic flux analysis is a powerful technique to understand cellular metabolism, but it has not been applied to study the effects of this particular compound.
Structure Activity Relationship Sar Studies
Impact of Piperidine (B6355638) Ring Substituents on Biological Profiles
The piperidine ring is a versatile scaffold in drug discovery, and its substitution patterns significantly influence the biological activity of its derivatives. In the context of compounds related to 2-(3-Hydroxypiperidin-1-yl)acetic acid, which are often investigated as GlyT1 inhibitors, modifications to the piperidine ring are a key strategy for modulating potency and selectivity.
Research on analogous series of GlyT1 inhibitors has demonstrated that the piperidine nitrogen is a critical attachment point for various substituents that can interact with the transporter protein. While this compound itself has a simple acetic acid group attached to the nitrogen, more complex derivatives often feature larger aromatic or heteroaromatic groups to enhance binding affinity. For instance, in related series of piperidine-based GlyT1 inhibitors, the introduction of bulky substituents on the piperidine nitrogen has been shown to be well-tolerated and can lead to potent compounds.
Furthermore, substitutions at other positions on the piperidine ring can fine-tune the molecule's properties. For example, the position and nature of substituents can affect the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and its ability to form ionic interactions with the target protein. Studies on other piperidine-containing molecules, such as monoamine oxidase (MAO) inhibitors, have shown that the position of a substitution (e.g., para versus meta on a pendant phenyl ring) can drastically alter inhibitory activity. nih.gov In one study, a para-hydroxy substitution on a piperidine ring led to maximal inhibitory activity for both MAO-A and MAO-B. nih.gov
The following table illustrates how modifications to the piperidine ring in a related series of N-arylpiperidine GlyT1 inhibitors can impact their inhibitory concentration (IC50).
| Compound | R1 (Piperidine N-substituent) | R2 (Piperidine Ring Substituent) | GlyT1 IC50 (nM) |
| A | 4-Fluorophenyl | H | 150 |
| B | 4-Fluorophenyl | 3-Fluoro | 80 |
| C | 2,4-Difluorophenyl | H | 55 |
| D | 2,4-Difluorophenyl | 3-Fluoro | 30 |
This data is representative and compiled from general findings in GlyT1 inhibitor research to illustrate SAR principles.
Role of the Hydroxyl Group in Receptor/Enzyme Recognition
The hydroxyl group at the 3-position of the piperidine ring is a key functional group that can significantly contribute to the binding affinity and selectivity of this compound and its analogues. Hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, allowing them to form specific interactions with amino acid residues in the binding site of a receptor or enzyme.
In many classes of drugs, the presence and position of a hydroxyl group are critical for activity. For example, in a series of histone deacetylase (HDAC) inhibitors based on a 3-hydroxypyridin-2-thione scaffold, the hydroxyl group plays a crucial role. nih.gov Similarly, for hydroxy-carboxylic acid receptors, the hydroxyl group is essential for ligand recognition.
The replacement of a hydroxyl group with other functional groups, known as bioisosteric replacement, is a common strategy in medicinal chemistry to probe the importance of this group and to improve pharmacokinetic properties. cambridgemedchemconsulting.comnih.govbenthamscience.com For instance, replacing the hydroxyl group with a fluorine atom can eliminate hydrogen bond donation while maintaining a similar size and electronegativity. If the activity is significantly reduced, it suggests that the hydrogen bond donating ability of the hydroxyl group is important for binding. Conversely, replacement with a methoxy (B1213986) group (O-methylation) removes the hydrogen bond donating capability and adds steric bulk, which can also inform on the size of the binding pocket. In some instances, a primary amide group has been shown to be an effective bioisostere for a hydroxyl group, leading to enhanced activity and improved metabolic stability. nih.gov
The table below shows hypothetical data on how bioisosteric replacement of the 3-hydroxyl group in a 2-(3-substituted-piperidin-1-yl)acetic acid scaffold might affect biological activity.
| Compound | 3-Substituent | Potential H-Bonding | GlyT1 IC50 (nM) |
| I | -OH | Donor & Acceptor | 100 |
| II | -F | Acceptor | 500 |
| III | -OCH3 | Acceptor | 800 |
| IV | -H | None | >1000 |
This data is illustrative of common outcomes in bioisosteric replacement studies.
Influence of the Acetic Acid Moiety on Pharmacological Activity
The acetic acid moiety of this compound provides a negatively charged carboxylate group at physiological pH. This group is crucial for forming strong ionic interactions, or salt bridges, with positively charged amino acid residues such as arginine or lysine (B10760008) within the binding site of the target protein.
In the context of glycine (B1666218) transporters, which also bind the amino acid glycine, the presence of a carboxylic acid is a common feature among many inhibitors as it mimics the carboxylate of the endogenous ligand. The distance and spatial relationship between the piperidine nitrogen and the carboxylic acid are critical for proper orientation within the binding site.
Modifications to the acetic acid moiety can have a profound impact on pharmacological activity. For example, esterification of the carboxylic acid to a methyl or ethyl ester would neutralize the negative charge and would be expected to significantly decrease binding affinity if an ionic interaction is important. Such ester derivatives can, however, be used as prodrugs to improve cell permeability, with the ester being cleaved by intracellular esterases to release the active carboxylic acid.
Furthermore, extending the length of the alkyl chain (e.g., to a propanoic or butanoic acid) or introducing conformational constraints (e.g., by incorporating a cyclopropyl (B3062369) group) can alter the positioning of the carboxylate group and affect binding. A study on 2-(4-aminopiperidin-4-yl)acetic acid derivatives demonstrated that the acetic acid side chain is a key component for their antibacterial activity. nih.gov Similarly, in the field of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors, a carboxylic acid group is a common feature for chelating the iron in the active site. nih.gov
Stereochemical Effects on Biological Potency and Selectivity
The 3-position of the piperidine ring in this compound is a chiral center. Therefore, the compound exists as two enantiomers: (R)-2-(3-hydroxypiperidin-1-yl)acetic acid and (S)-2-(3-hydroxypiperidin-1-yl)acetic acid. Biological systems, being chiral themselves, often exhibit stereospecificity, meaning that one enantiomer may have significantly higher potency or a different pharmacological profile than the other.
The differential activity of enantiomers arises from the fact that only one of them can achieve the optimal three-dimensional arrangement of its functional groups to interact with the specific residues in the chiral binding pocket of the target protein. For example, the hydroxyl group of the (R)-enantiomer might be perfectly positioned to form a crucial hydrogen bond with an amino acid residue, while the hydroxyl group of the (S)-enantiomer would be oriented in a different direction, leading to a weaker or no interaction.
The synthesis of single enantiomers is therefore a critical step in the development of such compounds to maximize therapeutic effects and minimize potential off-target effects that might be associated with the less active or inactive enantiomer. Studies on the synthesis of substituted piperidines often focus on stereoselective methods to obtain specific diastereomers, highlighting the recognized importance of stereochemistry in their biological application. whiterose.ac.uk
The following table provides a hypothetical comparison of the biological activity of the (R) and (S) enantiomers of a this compound analogue.
| Compound | Stereochemistry at C3 | GlyT1 IC50 (nM) | GlyT2 IC50 (nM) | Selectivity (GlyT2/GlyT1) |
| V | (R) | 50 | 5000 | 100 |
| VI | (S) | 2500 | 10000 | 4 |
| VII | Racemic (R/S) | 100 | 7500 | 75 |
This data is representative and illustrates the typical stereochemical differentiation seen in biologically active molecules.
Conformational Preferences and Bioactive Conformations
The piperidine ring is not planar and can adopt several low-energy conformations, most notably chair, boat, and twist-boat conformations. For a substituted piperidine like this compound, the chair conformation is generally the most stable. In this conformation, the substituents can be in either an axial or equatorial position.
Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are often used to study the conformational preferences of molecules in solution and to model their interactions with target proteins. rsc.orgresearchgate.net For example, a study on glycopeptides showed that glycosylation could force the peptide backbone into an extended conformation stabilized by hydrogen bonds. researchgate.net Similarly, the presence of a hydroxylated cyclobutane (B1203170) amino acid was found to stabilize unusual conformations in small peptides. rsc.org
For this compound, the bioactive conformation would dictate the relative positions of the key pharmacophoric elements: the piperidine nitrogen, the 3-hydroxyl group, and the carboxylate of the acetic acid moiety. Understanding these conformational aspects is essential for the rational design of more potent and selective analogues.
Potential Applications in Chemical Biology and Drug Discovery Research
Utility as a Molecular Scaffold for Library Synthesis
The structure of 2-(3-Hydroxypiperidin-1-yl)acetic acid is well-suited for use as a molecular scaffold in the synthesis of compound libraries. A molecular scaffold provides a core structure upon which a variety of chemical groups can be built, leading to a diverse collection of related molecules. The piperidine (B6355638) ring offers a durable, three-dimensional framework, while the hydroxyl and carboxylic acid groups serve as reactive handles for chemical modification.
Key functional groups on the scaffold can be modified through various chemical reactions to generate a library of derivatives. For instance, the carboxylic acid can be converted into a wide range of amides, esters, or other functional groups. Simultaneously, the hydroxyl group can undergo reactions like etherification or esterification. This dual functionality allows for the systematic creation of numerous analogues, which can then be screened for biological activity. The synthesis of derivatives from analogous core structures, such as (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, demonstrates how a key intermediate can be the foundation for numerous new compounds. nih.gov This approach is fundamental to fragment-based drug discovery and high-throughput screening campaigns.
Table 1: Derivatization Potential of this compound
| Functional Group | Position | Potential Derivatization Reactions | Resulting Functional Group |
|---|---|---|---|
| Carboxylic Acid | Acetic acid side chain | Amide Coupling, Esterification, Reduction | Amide, Ester, Alcohol |
| Secondary Hydroxyl | Piperidine C-3 | Etherification, Esterification, Oxidation | Ether, Ester, Ketone |
Development as Chemical Probes for Target Validation
Chemical probes are essential tools for dissecting biological processes and validating new drug targets. nih.gov These small molecules are designed to interact with a specific protein target in a potent and selective manner, enabling researchers to study the protein's function within its native cellular environment. mskcc.org The structure of this compound provides an excellent starting point for the development of such probes.
To function as a chemical probe, a molecule often requires the attachment of a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a radioactive isotope for imaging. mskcc.org The functional groups of this compound are ideal attachment points for these tags. For example, the carboxylic acid can be coupled to an amine-containing fluorescent label, or the hydroxyl group can be modified to link to other reporter moieties. Furthermore, the core scaffold can be systematically modified to optimize binding affinity and selectivity for a target protein, which are defining criteria for a high-quality chemical probe. nih.gov The synthesis of troponoid-based probes, which incorporates light-reactive groups and reporter tags, serves as an example of how a core scaffold can be elaborated into a sophisticated chemical tool for identifying protein targets in living cells. cuny.edu
Table 2: Components for Developing Chemical Probes from the Scaffold
| Probe Component | Function | Potential Attachment Point on Scaffold | Example |
|---|---|---|---|
| Binding Moiety | Interacts with the biological target | Core piperidine ring and modifications | Optimized derivatives of the scaffold |
| Reporter Tag | Enables detection and measurement | Carboxylic acid or hydroxyl group | Fluorescent dyes (FITC), Biotin, Radioisotopes (¹²⁴I) mskcc.org |
| Linker | Connects binding moiety to reporter tag | Incorporated via functional group modification | Polyethylene glycol (PEG), alkyl chains |
| Reactive Group | Forms a covalent bond with the target | Incorporated via scaffold modification | Diazirine, Maleimide cuny.edubroadpharm.com |
Exploration as Lead Compounds for Mechanistic Biological Investigations
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better efficacy, selectivity, or pharmacokinetic parameters. The this compound scaffold and its derivatives hold promise for exploration as lead compounds in mechanistic studies.
By synthesizing derivatives of this scaffold, researchers can create molecules with specific biological activities. These molecules can then be used to investigate the underlying mechanisms of diseases. For example, a recent study highlighted the potent antibacterial activity of a related compound, 2-(4-aminopiperidin-4-yl)acetic acid, when conjugated with lauric acid. nih.gov This peptide conjugate was effective against multidrug-resistant pathogens like MRSA, and kill-kinetics assays demonstrated its concentration- and time-dependent bactericidal effects. nih.gov Such compounds allow for detailed investigation into the mechanisms of bacterial cell death.
In a different context, the structurally related 2-(thiophen-2-yl)acetic acid was identified as a suitable platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. nih.gov The resulting lead compounds were used to study effects on the cell cycle, inducing arrest and suggesting an apoptosis/necrosis effect, thereby providing insight into the enzyme's role in cancer pathology. nih.gov Similarly, derivatives of piperidin-1-yl-acetic acid are utilized in neuroscience to probe the function of neurotransmitter systems. chemimpex.com
Table 3: Bioactivity of Structurally Related Acetic Acid Derivatives
| Lead Compound Scaffold | Biological Target/Activity | Therapeutic Area | Mechanistic Insight | Reference |
|---|---|---|---|---|
| 2-(4-aminopiperidin-4-yl)acetic acid conjugate | Methicillin-resistant Staphylococcus aureus (MRSA) | Infectious Disease | Time-dependent bacterial elimination | nih.gov |
| 2-(thiophen-2-yl)acetic acid | Microsomal prostaglandin E synthase-1 (mPGES-1) | Cancer, Inflammation | Induces G0/G1 cell cycle arrest and apoptosis/necrosis | nih.gov |
Precursor for Advanced Biological Tools and Conjugates
Beyond serving as a scaffold for small molecule libraries, this compound is a valuable precursor for creating more complex biological tools and bioconjugates. Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid.
The carboxylic acid group is particularly useful for this purpose. It can be readily activated to react with primary amine groups, such as the lysine (B10760008) residues found on the surface of proteins, to form stable amide bonds. broadpharm.com This reaction is a cornerstone of bioconjugation. For example, a similar strategy involving the coupling of a propionic acid ester to Human Serum Albumin (HSA) was used to create conjugates for enhancing serology tests. nih.gov This demonstrates how a small molecule with a carboxylic acid can be attached to a large carrier protein.
Furthermore, the compound can be conjugated to other types of molecules, such as lipids or peptides. The conjugation of a lauric acid moiety to a peptide containing a piperidinyl acetic acid derivative created a potent antibacterial agent. nih.gov This illustrates how conjugation can be used to combine the properties of different molecular classes to create a tool with enhanced function. These advanced conjugates can be used for targeted drug delivery, in vivo imaging, or to create vaccine candidates. nih.gov
Table 4: Bioconjugation Strategies Using the Acetic Acid Moiety
| Biomolecule for Conjugation | Chemical Reaction | Linkage Formed | Resulting Biological Tool |
|---|---|---|---|
| Protein (e.g., Albumin, Antibody) | Amide coupling (e.g., with EDC/HATU activators) | Amide Bond | Targeted drug-conjugate, Diagnostic agent broadpharm.comnih.gov |
| Peptide | Solid-phase or solution-phase peptide synthesis | Amide Bond | Bioactive peptide-drug conjugate, Stabilized peptide |
| Lipid | Esterification or Amide Coupling | Ester or Amide Bond | Lipidated compound for membrane targeting nih.gov |
| Oligonucleotide/DNA | Phosphoramidite chemistry followed by coupling | Phosphodiester or Amide Bond | Labeled DNA/RNA probe, Therapeutic oligonucleotide |
Future Research Directions and Unexplored Avenues
Comprehensive Multi-Target Profiling and Polypharmacology
The traditional "one drug, one target" paradigm is increasingly being complemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets to achieve a more effective therapeutic outcome. Given the structural features of 2-(3-Hydroxypiperidin-1-yl)acetic acid, a comprehensive multi-target profiling is a critical avenue for future research. Piperidine (B6355638) derivatives are known to interact with a wide range of receptors and enzymes. nih.gov
Future studies should involve screening this compound against large panels of biological targets, such as those offered by commercial vendors or through academic collaborations. This can be achieved using high-throughput screening (HTS) of diverse compound libraries, including those specifically designed for phenotypic screening. lifechemicals.com Such screens can uncover unexpected activities and provide a broader understanding of the compound's bioactivity. For instance, a study on benzoisoxazoleylpiperidine derivatives revealed their affinities for dopamine, serotonin, and histamine (B1213489) receptors, highlighting the multi-target potential of this scaffold. nih.gov
In silico methods are also invaluable for predicting the biological activity spectrum of new compounds. lifechemicals.com Computational tools can predict potential targets and off-target effects, helping to guide experimental work and prioritize resources. nih.govnih.gov By understanding the polypharmacological profile of this compound, researchers can identify novel therapeutic applications and better anticipate potential side effects.
Advanced Mechanistic Characterization at the Molecular Level
A deep understanding of how this compound interacts with its biological targets at the atomic level is crucial for rational drug design and optimization. Future research should leverage advanced biophysical and computational techniques to elucidate these molecular mechanisms.
X-ray crystallography can provide high-resolution three-dimensional structures of the compound bound to its target protein, revealing the precise binding mode and key interactions. nih.gov For example, the crystal structure of piperidine-containing complexes has been determined to understand their photoreactivity. nih.gov Similarly, obtaining the crystal structure of this compound in complex with a biological target would be highly informative.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing ligand-protein interactions and for studying the conformational dynamics of the compound in solution. nih.govnih.gov Studies on fluorinated piperidines have used NMR to understand their conformational preferences, which is critical for their biological activity. mdpi.comnih.gov
Computational chemistry, including molecular docking and molecular dynamics (MD) simulations, can complement experimental data by predicting binding poses and providing insights into the dynamic behavior of the ligand-target complex over time. nih.govchemdiv.com Such studies have been successfully applied to various piperidine derivatives to understand their interactions with targets like acetylcholinesterase and monoamine transporters. taylorandfrancis.comnih.gov
Table 2: Techniques for Mechanistic Characterization
| Technique | Information Gained | Example Application for Piperidine Derivatives |
| X-ray Crystallography | High-resolution 3D structure of ligand-target complex. nih.gov | Determining the binding mode of a piperidine derivative in the active site of an enzyme. |
| NMR Spectroscopy | Ligand-protein interactions, conformational analysis in solution. nih.govnih.gov | Elucidating the conformational changes in a receptor upon binding of a piperidine-based ligand. |
| Molecular Docking | Prediction of binding poses and interactions. nih.govchemdiv.com | Identifying key amino acid residues involved in the binding of a piperidine compound to its target. |
| Molecular Dynamics (MD) Simulations | Dynamic behavior of the ligand-target complex, stability of interactions. nih.gov | Simulating the entry and exit of a piperidine-based drug from its binding pocket. |
| Biophysical Techniques (e.g., SPR, ITC) | Binding affinity, kinetics, and thermodynamics. | Quantifying the strength and rate of binding of this compound to a target protein. |
Integration with Systems Biology Approaches
To fully grasp the biological impact of this compound, it is essential to move beyond a single-target focus and adopt a systems-level perspective. The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) can provide a comprehensive view of how the compound affects cellular networks and pathways. taylorandfrancis.comnih.govnih.gov
Future research should aim to generate and integrate these diverse datasets. For example, treating cells or animal models with this compound and subsequently performing transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles. Proteomics can identify alterations in protein levels and post-translational modifications, while metabolomics can uncover shifts in the cellular metabolic landscape. nih.gov
Network-based approaches can then be used to integrate these multi-omics data and build models of the compound's mechanism of action. nih.gov This can help to identify key signaling pathways and cellular processes that are modulated by the compound. For instance, a study on piperidine degradation in a bacterial strain used genomic analysis to identify the gene cluster responsible for this metabolic pathway. lifechemicals.com A similar approach could be used to understand the metabolism and downstream effects of this compound in human cells.
Exploration of New Biological Targets and Pathways
While initial research may suggest certain biological activities for this compound, a systematic and unbiased exploration for new biological targets and pathways could unveil novel therapeutic opportunities.
Phenotypic screening is a powerful approach for discovering new drug functions without a preconceived target. lifechemicals.com This involves testing the compound in a variety of cell-based or whole-organism models that represent different disease states. For example, a phenotypic screen of 3,4-disubstituted piperidine derivatives identified a lead compound that modulates macrophage M2 polarization, suggesting a potential therapeutic application in multiple sclerosis. nih.gov Similarly, a high-throughput screening of small-molecule libraries identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in melanoma cells. nih.gov
Following a hit in a phenotypic screen, target deconvolution studies are necessary to identify the specific molecular target(s) responsible for the observed effect. This can involve a variety of techniques, including affinity chromatography, proteomics, and genetic approaches.
Computational methods can also be employed to predict new targets. Inverse docking, for instance, involves screening a compound against a large library of protein structures to identify potential binding partners. nih.govnih.gov This approach can generate hypotheses that can then be tested experimentally. The diverse pharmacological activities already associated with piperidine alkaloids, from anticancer to neuroprotective effects, suggest that a broad search for new applications for this compound is well-justified. mdpi.comtaylorandfrancis.com
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(3-Hydroxypiperidin-1-yl)acetic acid, and what key reaction parameters influence yield and purity?
- Methodological Answer :
- Step 1 : Alkylation of hydroxyl-piperidine derivatives using reagents like 2-[2-(2-chloroethoxy)ethoxy]ethanol in the presence of a base (e.g., K₂CO₃) and NaBr as a catalyst in acetonitrile at 50°C for 24 hours .
- Step 2 : Purification via column chromatography or recrystallization to isolate the product. Yield optimization requires precise stoichiometric ratios and inert atmosphere conditions to minimize side reactions.
- Key Parameters : Temperature control (±2°C), reaction time (24–48 hours), and solvent polarity (acetonitrile preferred for its dielectric constant). Catalytic NaBr enhances nucleophilic substitution efficiency .
Q. Which crystallographic software tools are recommended for determining the molecular structure of this compound?
- Methodological Answer :
- SHELX Suite :
- SHELXL : Used for refining small-molecule structures. Key features include anisotropic displacement parameter refinement and handling of twinned data .
- SHELXS : Employed for direct methods in solving crystal structures.
- WinGX/ORTEP : Provides graphical interfaces for visualizing anisotropic displacement ellipsoids and validating hydrogen bonding networks .
- Best Practices : Collect high-resolution data (≤1.0 Å) and use restraints for disordered moieties (e.g., flexible piperidine rings) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid :
- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .
- Disposal : Neutralize with dilute NaOH, adsorb with sand, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers address challenges in refining the crystal structure of this compound using SHELXL, particularly with high thermal motion or disorder?
- Methodological Answer :
- Thermal Motion : Apply "RIGU" and "SIMU" restraints to model anisotropic displacement parameters for atoms with high B-factors .
- Disordered Regions : Use "PART" instructions to split occupancy between disordered sites (e.g., hydroxyl group orientations). Validate with Fourier difference maps .
- Twinning : Employ the "TWIN" command with Hooft/Y statistics to refine twinned data. Example: Twin law (-h, -k, l) for pseudo-merohedral twinning .
Q. What analytical approaches can resolve discrepancies in titration data when quantifying the carboxylic acid group in this compound?
- Methodological Answer :
- Error Mitigation :
- Use automated titrators to minimize human error in endpoint detection .
- Validate with back-titration using HCl to confirm NaOH standardization .
- Data Contradictions :
- Case Study : A 13.6% error in acetic acid quantification was attributed to manual titration errors (e.g., splashing). Replicate trials (n ≥ 3) and outlier rejection (Grubbs’ test) improve reliability .
Q. How does the substitution pattern on the piperidine ring influence the chemical reactivity and biological activity of this compound compared to its structural analogs?
- Methodological Answer :
- Comparative Analysis :
- 3-Hydroxy vs. 4-Hydroxy Substitution : The 3-hydroxy group enhances hydrogen bonding with biological targets (e.g., enzymes), increasing binding affinity compared to 4-hydroxy derivatives .
- Reactivity : Steric hindrance from the hydroxyl group reduces nucleophilic attack at the piperidine nitrogen, necessitating protection/deprotection strategies during synthesis .
- Table : Reactivity and Activity Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
